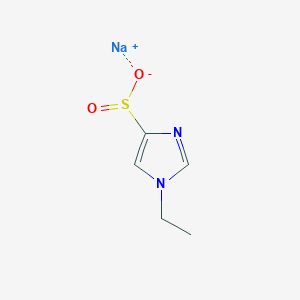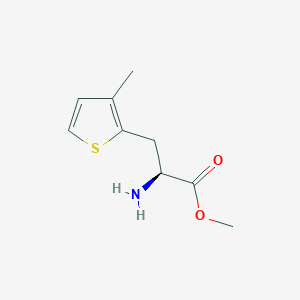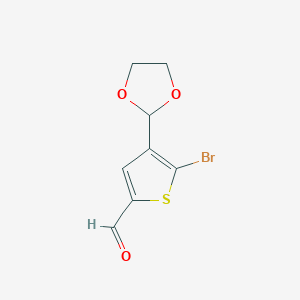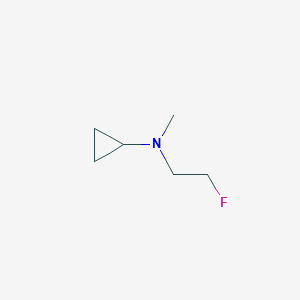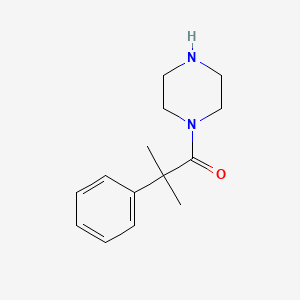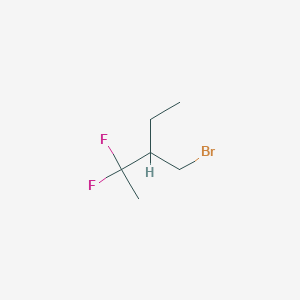
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3. It is a specialized chemical used in various scientific research and industrial applications. The compound features an oxirane ring, which is a three-membered cyclic ether, making it highly reactive and versatile in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate can be synthesized through the epoxidation of o-tolyl-substituted alkenes. One common method involves the reaction of o-tolyl-substituted alkenes with peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as tertiary amines, can further enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic Substitution: β-hydroxy esters
Oxidation: Ketones or carboxylic acids
Reduction: Diols
科学的研究の応用
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is employed in the production of epoxy resins, adhesives, and coatings.
作用機序
The mechanism of action of Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the oxirane ring, resulting in the formation of β-hydroxy esters .
類似化合物との比較
Similar Compounds
2-Methyl-3-phenyl-oxirane: Similar in structure but with a phenyl group instead of an o-tolyl group.
2-Ethyl-3-methyl-oxirane: Features an ethyl group instead of an o-tolyl group.
2-Methyl-3-propyl-oxirane: Contains a propyl group instead of an o-tolyl group.
Uniqueness
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it particularly useful in selective synthesis and applications where the o-tolyl group can influence the reactivity and stability of the compound.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
methyl 3-methyl-3-(2-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
InChIキー |
JOCAUPJKPZFTNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2(C(O2)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)

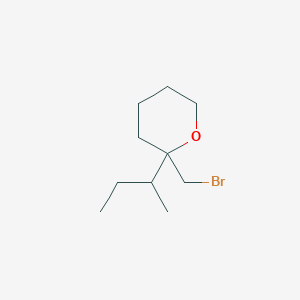
![(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13181577.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
